1,4,8,11-Tetrathiacyclotetradecan-6-ol
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Overview
Description
1,4,8,11-Tetrathiacyclotetradecan-6-ol is a macrocyclic compound with the molecular formula C10H20OS4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,8,11-Tetrathiacyclotetradecan-6-ol typically involves the cyclization of linear precursors containing sulfur atoms. One common method involves the reaction of 3,7-dithia-1,9-nonanedithiol with 1,3-dibromopropane under controlled conditions to form the macrocyclic structure . The reaction is usually carried out in the presence of a base, such as potassium hydroxide, and an organic solvent, such as dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4,8,11-Tetrathiacyclotetradecan-6-ol can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the macrocycle can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Ethers and esters.
Scientific Research Applications
1,4,8,11-Tetrathiacyclotetradecan-6-ol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to encapsulate metal ions and other small molecules.
Mechanism of Action
The mechanism of action of 1,4,8,11-Tetrathiacyclotetradecan-6-ol primarily involves its ability to form stable complexes with metal ions. The sulfur atoms in the macrocycle provide multiple coordination sites, allowing the compound to bind strongly to metal ions. This binding can influence the reactivity and stability of the metal ions, making the compound useful in various catalytic and binding applications .
Comparison with Similar Compounds
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane:
1,4,8,11-Tetraoxacyclotetradecane: This oxygen-containing macrocycle is another analog that has different binding properties and applications compared to sulfur and nitrogen analogs.
Uniqueness
1,4,8,11-Tetrathiacyclotetradecan-6-ol is unique due to its sulfur atoms, which provide distinct chemical reactivity and binding properties compared to its nitrogen and oxygen analogs. The presence of sulfur allows for specific interactions with metal ions and other molecules, making it valuable in specialized applications .
Properties
CAS No. |
74515-42-7 |
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Molecular Formula |
C10H20OS4 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
1,4,8,11-tetrathiacyclotetradecan-6-ol |
InChI |
InChI=1S/C10H20OS4/c11-10-8-14-6-4-12-2-1-3-13-5-7-15-9-10/h10-11H,1-9H2 |
InChI Key |
FQPIEYPGRXQIOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCSCC(CSCCSC1)O |
Origin of Product |
United States |
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